![molecular formula C16H15Cl2NO B4779428 2,4-dichloro-N-(3-phenylpropyl)benzamide](/img/structure/B4779428.png)
2,4-dichloro-N-(3-phenylpropyl)benzamide
Overview
Description
2,4-dichloro-N-(3-phenylpropyl)benzamide, also known as DCPB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a small molecule that has shown promise as a tool for investigating various biological processes, including the regulation of ion channels and the modulation of cellular signaling pathways.
Mechanism of Action
2,4-dichloro-N-(3-phenylpropyl)benzamide is believed to act as an allosteric modulator of ion channels such as TRPV1. It binds to a site on the channel that is distinct from the site where other modulators, such as capsaicin, bind. This results in a change in the conformation of the channel, altering its activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
2,4-dichloro-N-(3-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels and the activation of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-(3-phenylpropyl)benzamide is its specificity for certain ion channels, which allows for targeted investigation of their role in various biological processes. However, its effects on other channels and signaling pathways may limit its usefulness in some experiments. Additionally, its relatively short half-life and potential toxicity may pose challenges in its use.
Future Directions
There are several potential future directions for research on 2,4-dichloro-N-(3-phenylpropyl)benzamide. One area of interest is its potential as a therapeutic agent for various diseases and conditions, including chronic pain and inflammation. Further investigation of its mechanism of action and effects on other ion channels and signaling pathways may also provide new insights into the regulation of these processes. Additionally, the development of new analogs and derivatives of 2,4-dichloro-N-(3-phenylpropyl)benzamide may lead to improved specificity and efficacy in future experiments.
Scientific Research Applications
2,4-dichloro-N-(3-phenylpropyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels such as the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the perception of pain and has been implicated in various diseases and conditions, including chronic pain, inflammation, and cancer. 2,4-dichloro-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of this channel, making it a potential tool for investigating its role in these diseases.
properties
IUPAC Name |
2,4-dichloro-N-(3-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-8-9-14(15(18)11-13)16(20)19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNAOLWQGVXYJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(3-phenylpropyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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